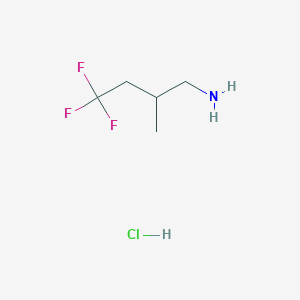![molecular formula C28H30FN5O2S B2751582 3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034371-91-8](/img/structure/B2751582.png)
3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart some degree of flexibility to the molecule, while the aromatic rings would contribute to its rigidity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the thioether group might be susceptible to oxidation, and the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Antimicrobial and Antitumor Activities
- Compounds related to the specified chemical structure, involving modifications and derivatives, have been studied for their antimicrobial properties against various microorganism strains. Notably, certain derivatives have shown high antimicrobial activity, indicating potential utility in addressing antibiotic resistance (L. Yurttaş et al., 2016).
- Additionally, related compounds have demonstrated significant antitumor activities against several tumor cell lines, highlighting their potential in cancer therapy. The cytotoxic activity of these compounds was evaluated in vitro and in vivo, with specific derivatives showing promising results in combating human carcinoma without causing undesirable effects in animal models (H. Naito et al., 2005).
Synthesis and Characterization
- Research into the synthesis and characterization of related compounds, including the evaluation of their biological activities, has contributed to the understanding of their potential applications. Studies have covered aspects such as structural analysis through NMR, LCMS, and X-ray diffraction, and have explored their antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).
Potential for Addressing Resistant Bacterial Strains
- Novel 8-fluoro Norfloxacin derivatives, including piperazinyl derivatives, have been synthesized and assessed for their antibacterial activity against resistant strains of Staphylococcus aureus. These studies suggest the potential of such compounds in developing new antibacterial agents capable of overcoming resistance issues (N. Sunduru et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2S/c1-2-3-13-34-27(36)26-25(23(18-30-26)20-7-5-4-6-8-20)31-28(34)37-19-24(35)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-12,18,30H,2-3,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYYFVXFNPRRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)
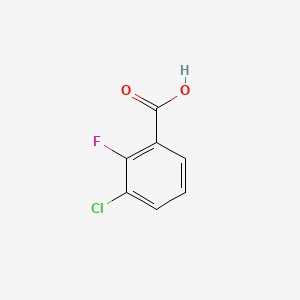
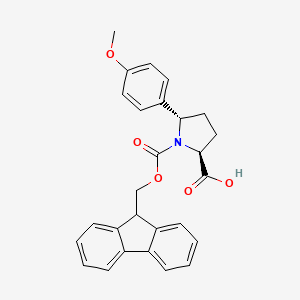
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)
![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)
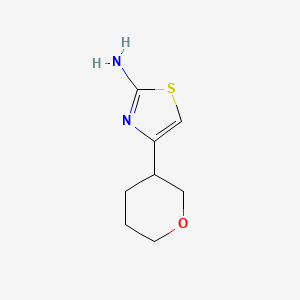
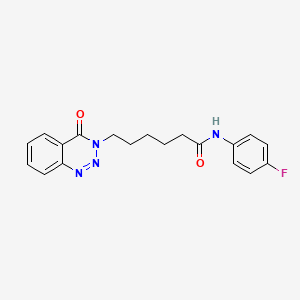
![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)
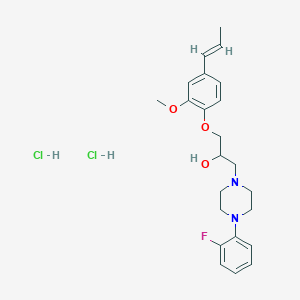
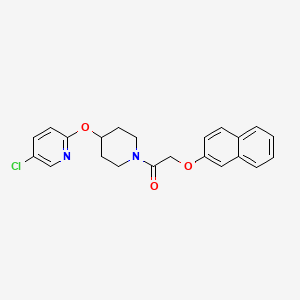
![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)
